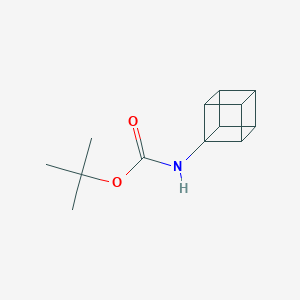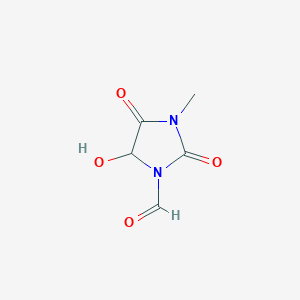
4,4'-(Chloromethylene)-bis-benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4,4'-(Chloromethylene)-bis-benzonitrile and related compounds involves several chemical strategies. One approach includes the use of chloromethylene groups in the formation of polymers, where these groups act as linking units between aromatic rings. For instance, the synthesis of polyurethanes utilizing bis(chloroformates) containing silicon or germanium in the main chain demonstrates the utility of chloromethylene linkages in creating polymers with specific thermal properties (Terraza et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to 4,4'-(Chloromethylene)-bis-benzonitrile often features aromatic rings bridged by chloromethylene groups. This structure is crucial for determining the compound's reactivity and properties. For example, the study of bis(dimercaptomethylene) compounds reveals the significance of the bridging unit's geometry on the overall molecular structure and its coordination behavior in metal complexes (Xiong et al., 1997).
Aplicaciones Científicas De Investigación
Synthesis and Polymer Chemistry
Development of Novel Soluble Aromatic Polyesters : Bis(4-carboxyphenoxy) benzonitrile, a derivative of 4,4'-(Chloromethylene)-bis-benzonitrile, was used to synthesize novel soluble aromatic polyesters. These polymers were characterized for their physico-chemical properties, revealing good thermal stabilities and solubility in common solvents (Yu, Cai, & Wang, 2009).
Polymerization by Phase Transfer Catalysis : Polyethers were synthesized from 1,4-bis(chloromethylene)-2,5-dimethoxybenzene and 4,4′-biphenol using phase transfer catalysis. This study explored the impact of different catalysts and solvents on molecular weights and yields (Tagle, Diaz, & Muñoz, 1984).
Synthesis of Polyamides and Poly(amide-imide)s : 2,2-bis(4-aminophenoxy) benzonitrile was used to create a series of polyamides and poly(amide–imide)s, demonstrating high thermal stability and solubility in aprotic polar solvents (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Material Science and Engineering
Construction of Hypercrosslinked Polymers : Hypercrosslinked polymers, synthesized using 1,4-bis(chloromethylene)benzene, showed high performance in solid-phase microextraction of phthalate esters from water samples, indicating their potential in environmental applications (Li, Wang, Wang, Guo, Wang, Wang, Zhang, & Wu, 2021).
Synthesis of Poly(ether imide)s : Bis(ether anhydride)s derived from hydroquinone and its derivatives, including a step starting from the reaction of 4-nitrophthalonitrile with potassium phenoxides, were used to prepare poly(ether imide)s, offering insights into the structure-property relationships in these polymers (Hsiao & Dai, 1999).
Development of Carbazole-Based Porous Polymers : Carbazole-based porous organic polymers, synthesized using 1,4-bis(chloromethyl)-benzene, showed remarkable iodine vapor adsorption performance, indicating their utility in addressing environmental challenges (Xiong, Tang, Pan, Li, Tang, & Yu, 2019).
Safety And Hazards
This compound has been classified as dangerous with the signal word “Danger”. It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P301+P330+P331;P303+P361+P353;P363;P304+P340;P310;P321;P260;P264;P280;P305+P351+P338;P405;P501 .
Propiedades
IUPAC Name |
4-[chloro-(4-cyanophenyl)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPXGIUUGTZYAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Chloro(4-cyanophenyl)methyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



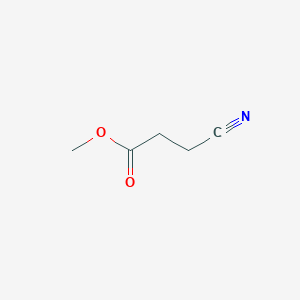
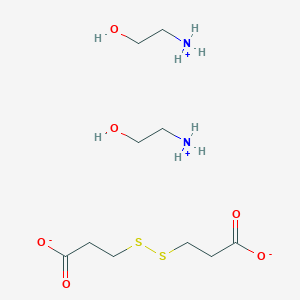


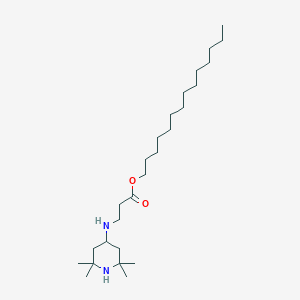

![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)
